5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide
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Overview
Description
5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide is a halogenated salicylanilide compound known for its diverse biological activities
Preparation Methods
The synthesis of 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide involves several key steps:
Iodination of Salicylic Acid: Salicylic acid is iodinated using iodine in the presence of hydrogen peroxide, yielding a high yield of 3,5-diiodosalicylic acid.
Formation of Salicylic Acid Chloride: The 3,5-diiodosalicylic acid is then reacted with phosphorus trichloride (PCl3) to form salicylic acid chloride in situ.
Coupling Reaction: The salicylic acid chloride is then coupled with 3-chloro-4-(4-chlorophenoxy)aniline in xylene to form the final product.
Chemical Reactions Analysis
5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxyl group in the compound can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.
Common reagents used in these reactions include iodine, hydrogen peroxide, phosphorus trichloride, and xylene . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is used as an anthelmintic agent, particularly in the treatment of parasitic infections in livestock.
Antibacterial and Antifungal Activity: It has shown potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
Antiviral Activity: Recent studies have indicated that halogenated salicylanilides, including this compound, can reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide involves the inhibition of key enzymes and pathways:
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide include:
5-bromo-4-chloro-3-indolyl N-acetyl-β-D-glucosaminide: This compound is used as a chromogenic substrate in biochemical assays.
5-bromo-4-chloro-3-indolyl phosphate disodium salt: Used as a histochemical substrate for alkaline phosphatase.
5-bromo-4-chloro-3-indolyl-β-D-glucuronic Acid: Another chromogenic substrate used in various biochemical applications.
Properties
Molecular Formula |
C19H11BrCl2INO3 |
---|---|
Molecular Weight |
579.0 g/mol |
IUPAC Name |
5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide |
InChI |
InChI=1S/C19H11BrCl2INO3/c20-10-7-14(18(25)16(23)8-10)19(26)24-12-3-6-17(15(22)9-12)27-13-4-1-11(21)2-5-13/h1-9,25H,(H,24,26) |
InChI Key |
WFQVZCHIQNOKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)I)O)Cl)Cl |
Origin of Product |
United States |
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